molecular formula C18H24N4O3 B2450516 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one CAS No. 2034253-32-0

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one

Cat. No.: B2450516
CAS No.: 2034253-32-0
M. Wt: 344.415
InChI Key: OMZJUKDROQVKJM-UHFFFAOYSA-N
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Description

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on derivatives of 1,2,4-triazole and piperidine, which are structurally related to the specified compound, shows significant antimicrobial and antifungal activities. For instance, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, revealing that some synthesized compounds possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, the antimicrobial properties of various piperidine-based derivatives have been identified, suggesting their potential in developing new antimicrobial agents (Al-Wahaibi et al., 2021).

Anti-Arrhythmic Activity

Compounds featuring piperidine and triazole moieties have been studied for their anti-arrhythmic properties. The synthesis and evaluation of piperidine-based derivatives for anti-arrhythmic activity highlight the potential of these compounds in treating arrhythmias (Abdel‐Aziz et al., 2009).

Synthesis Methodologies

The synthesis of 1,2,3-triazole derivatives and their evaluation for various biological activities is a significant area of research. Techniques such as copper-catalyzed azide alkyne cycloaddition (click chemistry) have been employed to synthesize triazole derivatives with potential antifungal activities against Candida strains, showcasing the versatility of these compounds in drug discovery (Lima-Neto et al., 2012). Additionally, the synthesis and characterisation of ruthenium complexes containing pendent catechol and triazole rings indicate the potential for these compounds in catalysis and material science applications (O'Brien et al., 2004).

Anticancer and Wound-Healing Potential

Derivatives of the specified compound have been explored for their anticancer and wound-healing effects. For instance, novel derivatives were synthesized and shown to possess significant wound-healing activity, suggesting their utility in medical applications (Vinaya et al., 2009). Moreover, certain derivatives have demonstrated anti-bone cancer activity and potential binding mechanisms with cancer-related proteins, highlighting their therapeutic potential (Lv et al., 2019).

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-24-16-5-3-14(17(13-16)25-2)4-6-18(23)21-11-7-15(8-12-21)22-19-9-10-20-22/h3,5,9-10,13,15H,4,6-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZJUKDROQVKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)N3N=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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